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molecular formula C8H10ClNO B1301953 1-Acetonylpyridinium Chloride CAS No. 42508-60-1

1-Acetonylpyridinium Chloride

Cat. No. B1301953
M. Wt: 171.62 g/mol
InChI Key: JHYYWKUENNZTMD-UHFFFAOYSA-M
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Patent
US08785473B2

Procedure details

A THF solution (20.0 mL, 10.0 mmol) comprising 1 mol/L of vinylmagnesium bromide was slowly added dropwise to a THF (45 mL) solution comprising 2.23 g (5.00 mmol) of N-methoxy-N-methyladamantan-1-carboxamide that had been cooled in a bath containing ice and salt while keeping the THF solution at −10 to 0° C. Thereafter, the mixture was stirred at 0° C. for 1 hour, and stirred at room temperature overnight. The reaction mixture was slowly added dropwise, using a Pasteur pipette, to saturated ammonium chloride water that had been cooled in a bath containing ice and salt, while keeping it at −10 to −5° C. After the completion of the dropwise addition, the mixture was heated to 0° C. Since the mixture comprises two layers, the water layer was separated, and ethyl acetate extraction was performed three times. Subsequently, the primarily separated organic layer and the combined ethyl acetate layers were combined, and the organic layer was washed with saturated ammonium chloride water 5 times, and with brine once. Drying over sodium sulfate, filtration, condensation, and drying under reduced pressure at room temperature for 3 hours were performed, thereby giving the crude product of 1-(adamantan-1-yl)prop-2-en-1-on (containing 1.56 g of impurities such as 3-[methoxy(methyl)amino]-1-(adamantan-1-yl)propan-1-on, etc.) The crude product was used in the next reaction without purification. Under an Ar atmosphere, 1.43 g of 1,8-diazabicyclo[5.4.0]undeca-7-en (DBU) was added to an ice-cooled suspension comprising 1.18 g of the crude product of 1-(adamantan-1-yl)prop-2-en-1-on, 1.60 g of 1-(2-oxopropyl)pyridinium chloride, 1.18 g of molecular sieves 4A, and ethanol (24 mL), and the mixture was stirred at room temperature for 2 days. Under ice-cooling, 1N HClaq. was added to the reaction mixture, the pH was adjusted to 1, and ethyl acetate extraction was performed. The organic layer was separated, and washed with brine three times, followed by drying over sodium sulfate, filtration, condensation, and drying under reduced pressure at room temperature for 1 hour, thereby giving the crude product (936 mg) of 3-(adamantan-1-yl)phenol. This crude product and the crude product of 3-(adamantan-1-yl)phenol (456 mg) obtained from the crude product of 400 mg of 1-(adamantan-1-yl)propa-2-en-1-on under the same conditions were combined. Then this crude product was separated and purified by silica gel column chromatography, thereby giving 222 mg of 3-(adamantan-1-yl)phenol (yield: 9.7%).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
1.18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
24 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N12CCCN=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2.[C:12]12([C:22](=[O:25])[CH:23]=[CH2:24])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.[Cl-].[O:27]=C(C)C[N+]1C=CC=CC=1>C(O)C>[C:12]12([C:7]3[CH:6]=[C:5]([OH:27])[CH:4]=[CH:3][CH:2]=3)[CH2:21][CH:16]3[CH2:15][CH:14]([CH2:20][CH:18]([CH2:17]3)[CH2:19]1)[CH2:13]2.[C:12]12([C:22](=[O:25])[CH:23]=[CH2:24])[CH2:19][CH:18]3[CH2:17][CH:16]([CH2:15][CH:14]([CH2:20]3)[CH2:13]1)[CH2:21]2 |f:2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
crude product
Quantity
1.18 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(C=C)=O
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].O=C(C[N+]1=CC=CC=C1)C
Step Six
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used in the next reaction without purification
TEMPERATURE
Type
TEMPERATURE
Details
cooled suspension
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the pH was adjusted to 1, and ethyl acetate extraction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate, filtration, condensation
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
giving the crude product (936 mg) of 3-(adamantan-1-yl)phenol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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